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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the use of Atto 390 NHS ester for super-resolution microscopy
techniques, including Stimulated Emission Depletion (STED) and direct Stochastic Optical
Reconstruction Microscopy (dSTORM).

Introduction to Atto 390 NHS Ester

Atto 390 is a fluorescent dye based on a coumarin structure, characterized by a high
fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2] These
properties make it a valuable tool for various fluorescence-based applications, including high-
sensitivity detection and single-molecule work.[1] The N-hydroxysuccinimidyl (NHS) ester
functional group allows for the covalent labeling of primary amines on biomolecules, such as
the lysine residues of proteins and antibodies, forming a stable amide bond.[3][4] This makes
Atto 390 NHS ester a versatile reagent for preparing fluorescently labeled conjugates for
advanced microscopy.

Photophysical and Chemical Properties

The key characteristics of Atto 390 are summarized below. These properties are essential for
designing imaging experiments and selecting appropriate instrument settings.
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Property Value Reference

Excitation Maximum (A_abs_) 390 nm

Emission Maximum (A_fl_) 476 nm

Molar Extinction Coefficient
24 x10*Mtcm™t
(e_max )

Fluorescence Quantum Yield

(n_fl0)

90%

Fluorescence Lifetime (1_fl ) 5.0 ns

Molecular Weight (NHS Ester) 440 g/mol

Structure Coumarin-based

Solubility DMSO, DMF (anhydrous)

Protocol: Antibody Labeling with Atto 390 NHS
Ester

This protocol details a standard procedure for conjugating Atto 390 NHS ester to an IgG
antibody. The protocol can be adapted for other proteins, although molar ratios may need
optimization.

Required Materials

o Antibody (or other protein) in an amine-free buffer (e.g., PBS).

Atto 390 NHS ester.

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

1 M Sodium Bicarbonate (NaHCO3) solution, pH 8.3-8.5.

Purification column (e.g., Sephadex G-25 size-exclusion column).

Phosphate-buffered saline (PBS), pH ~7.4.
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Experimental Workflow for Antibody Labeling

Reagent Preparation

Prepare Antibody Prepare 1 M NaHCOs Dissolve Atto 390 NHS
(2 mg/mL in PBS) (pH 8.3-8.5) in anhydrous DMSO
o (e.g., 2 mg/mL)

Reaction

Labeling

Adjust Antibody Solution pH
to ~8.3 with NaHCOs3

Add Dye Solution to Antibody

(Molar Ratio 4:1 to 15:1)

Incubate for 1 hour
at Room Temperature
(in the dark)

Purifiration

Separate Conjugate from
Free Dye via Size-Exclusion
Chromatography (G-25)

Collect First Colored Band
(Labeled Antibody)

Final Broduct

Store Labeled Antibody
at 4°C (short-term) or
-20°C (long-term)

Click to download full resolution via product page
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Workflow for conjugating Atto 390 NHS ester to an antibody.

Step-by-Step Procedure

o Prepare the Antibody Solution:

o Dissolve the antibody in an amine-free buffer like PBS. The recommended concentration
is 2 mg/mL. Using concentrations below this may decrease labeling efficiency.

o Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary,
dialyze the antibody against PBS.

e Adjust pH:

o For the labeling reaction to proceed efficiently, the pH of the antibody solution must be
between 8.0 and 8.5.

o Add a small volume (e.g., 1/10th of the total volume) of 1 M sodium bicarbonate buffer (pH
8.3) to the antibody solution.

e Prepare the Dye Stock Solution:

o Allow the vial of Atto 390 NHS ester to warm to room temperature before opening to
prevent moisture condensation.

o Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration
of 2 mg/mL. NHS esters are moisture-sensitive, and solutions should be prepared fresh.

o Perform the Labeling Reaction:

o Add the calculated amount of dye solution to the antibody solution while gently stirring. For
IgG antibodies (MW ~150 kDa), a molar excess of dye-to-protein of 4:1 to 15:1 is
recommended as a starting point.

o Incubate the reaction for 1 hour at room temperature, protected from light.

o Purify the Conjugate:
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o Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with
PBS (pH ~7.2).

o Apply the reaction mixture to the top of the column.

o Elute with PBS. The first colored band to elute is the labeled antibody, while the free,
unconjugated dye will elute later in a second band.

o Store the Conjugate:

o Store the purified antibody conjugate under the same conditions as the unlabeled
antibody. For short-term storage, 4°C is suitable. For long-term storage, store at -20°C,
potentially with a cryoprotectant like glycerol.

Application Note: Atto 390 for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that
overcomes the diffraction limit by selectively deactivating fluorophores at the periphery of the
excitation spot with a donut-shaped depletion laser. This narrows the effective fluorescence
emission area, leading to a significant increase in resolution. The choice of fluorophore is
critical, as it must be efficiently depleted by the STED laser without excessive photobleaching.

Atto 390 has been successfully demonstrated as a suitable dye for STED microscopy. Its high
photostability and fluorescence quantum yield are advantageous for withstanding the high laser
powers used in STED imaging.

Experimental Workflow for STED Imaging
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Sample Preparation

Culture Cells
on Coverslips

Fix & Permeabilize Cells
(e.g., Methanol or PFA/Triton)

Block with BSA or
Normal Serum

Immunglabeling

Incubate with
Primary Antibody

Incubate with Atto 390-
labeled Secondary Antibody

Wash Excess Antibody

STED

Mount Sample in
Refractive Index-matched
Mounting Medium

Acquire Image using
405 nm Excitation and
532 nm Depletion Lasers

Data Alnalysis
v

Image Reconstruction
& Analysis

Click to download full resolution via product page

General workflow for immunofluorescence STED microscopy.
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Protocol for STED Imaging with Atto 390

This protocol provides a starting point for imaging Atto 390-labeled structures with STED
microscopy.

o Sample Preparation and Labeling:

o Prepare biological samples (e.g., cultured cells on coverslips) using standard
immunofluorescence protocols. This typically involves fixation (e.g., with 4% PFA or ice-
cold methanol), permeabilization (if targeting intracellular antigens, e.g., with 0.1% Triton
X-100), and blocking of non-specific binding sites.

o Incubate with a primary antibody specific to the target of interest.
o Incubate with a secondary antibody conjugated to Atto 390.
o Wash thoroughly to remove unbound antibodies.

e Mounting:

o Mount the coverslip onto a microscope slide using a mounting medium with a refractive
index matched to the immersion oil of the objective lens (e.g., n = 1.518). This is critical for
optimal STED performance.

e STED Microscope Configuration:

o Excitation Laser: A 405 nm continuous wave (CW) laser is used to excite Atto 390
fluorescence.

o Depletion (STED) Laser: A 532 nm CW laser is used for stimulated emission depletion.
The STED laser should be shaped into a donut profile at the focal plane.

o Detection: Fluorescence emission should be collected in a window centered around Atto
390's emission maximum (e.g., 460-500 nm).

e Image Acquisition:

o Locate the region of interest using the excitation laser in confocal mode.
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o Activate the STED laser and adjust its power to achieve the desired resolution
improvement. Higher STED power generally leads to better resolution but can also
increase photobleaching.

o Acquire the final super-resolution image by scanning both co-aligned laser beams across
the sample.

Expected Performance

The performance of Atto 390 in STED microscopy has been experimentally verified.

Parameter Achieved Value Reference
Excitation Wavelength 405 nm (CW)

Depletion Wavelength 532 nm (CW)

Achieved Spatial Resolution ~70 nm

Application Note: Atto 390 for dASTORM /| PALM

Single-Molecule Localization Microscopy (SMLM) techniques like (d)STORM and PALM build a
super-resolution image by precisely localizing individual fluorescent molecules that are
stochastically switched between a fluorescent 'ON' state and a dark 'OFF' state. For dAISTORM,
this photoswitching is typically induced for conventional organic dyes by using a specific
imaging buffer containing a reducing agent.

While Atto 390 is reported to be suitable for SMLM techniques like dSTORM and PALM, its
application is not as widely documented as that of cyanine-based dyes (e.g., Alexa Fluor 647).
The coumarin structure of Atto 390 may require different buffer conditions to achieve the
optimal blinking characteristics necessary for dASTORM. The protocol below is a general
starting point and requires empirical optimization.

Experimental Workflow for dASTORM Imaging
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Sample Preparation Buffer Preparation

Prepare and Label Sample Prepare dSTORM Imaging Buffer
(as per STED protocol) (e.g., GLOX + Thiol)

dSTORM, Imaging

Mount Sample in
dSTORM Buffer

Acquire Thousands of Frames
(High laser power to induce blinking)

Data Avnalysis

Localize Single Molecule
Events in Each Frame

l

[ Reconstruct Super-Resolution ]

Image from Localizations

Click to download full resolution via product page

General workflow for AISTORM super-resolution microscopy.

General Protocol for dSTORM Imaging

Note: This is a generalized protocol. The optimal thiol and its concentration for inducing
photoswitching in Atto 390 must be determined experimentally.

o Sample Preparation and Labeling:
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o Prepare and label the sample as described in the STED protocol (Section 4.2, Step 1).
High labeling density is crucial for resolving structures according to the Nyquist criterion.

e Prepare dSTORM Imaging Buffer:

o A common dSTORM buffer formulation consists of an enzymatic oxygen scavenging
system (GLOX) and a thiol.

o Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.

o GLOX Solution: Dissolve 14 mg Glucose Oxidase and 50 pL of Catalase solution (e.g., 17
mg/mL) in 200 pL of a Tris/NaCl buffer. Store at 4°C for up to 2 weeks.

o Thiol Solution: Prepare a stock of a thiol like Cysteamine (MEA) (e.g., 1 M in HCI) or (-
mercaptoethanol (BME).

o Final Imaging Buffer (prepare fresh): To ~700 pL of Buffer B, add ~7 pL of GLOX solution
and the thiol. A common starting concentration for MEA is 10-100 mM. The optimal
concentration for Atto 390 needs to be tested.

e Image Acquisition:

o Mount the labeled sample using the freshly prepared dSTORM buffer.

o Use a widefield fluorescence microscope (TIRF is often preferred to reduce background)
equipped with a high-power 405 nm laser.

o Illuminate the sample with high laser intensity to drive most fluorophores into a dark state.

o Acquire a long series of images (typically 5,000-20,000 frames) at a high frame rate,
capturing the stochastic fluorescence bursts from individual Atto 390 molecules returning
to the 'ON' state.

e Data Analysis:

o Use specialized software to process the image stack. The software identifies the precise
center of each fluorescence event in each frame, generating a list of coordinates.
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o Render the final super-resolution image from the list of localized molecule coordinates.

Expected Performance

Quantitative performance data for Atto 390 in dSTORM is not readily available in the literature.
The performance must be characterized empirically for each specific setup and buffer
condition. For reference, typical values for well-established dSTORM dyes are provided.

Typical Value (for other

Parameter Notes for Atto 390
dyes)
To be determined
o o experimentally. Depends on
Localization Precision 10-30 nm
photon count per event and
background noise.
o ) Optimal thiol and concentration
Blinking Buffer Thiol-based (MEA, BME) ) o
for Atto 390 require validation.
_ _ Dependent on localization
Achieved Resolution 20 - 50 nm

precision and labeling density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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